molecular formula C22H26O3S2 B14295326 3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione CAS No. 115726-49-3

3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione

Cat. No.: B14295326
CAS No.: 115726-49-3
M. Wt: 402.6 g/mol
InChI Key: UZIFEYUQZYEXLG-UHFFFAOYSA-N
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Description

3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione is a chemical compound known for its unique structure and properties It consists of a furan-2,5-dione core substituted with two thiophene rings, each bearing diethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione typically involves a multi-step process. One common method includes the Friedel-Crafts reaction of the starting thiophene with the dichloride of squaric acid, followed by a Baeyer-Villiger oxidation of the intermediate 3,4-bis(2,5-dimethyl-3-thienyl)cyclobutenedione . Another approach involves palladium-catalyzed cross-coupling between 2,5-dimethyl-3-thienylboronic and mucobromic acids under phase transfer catalysis conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The furan-2,5-dione core can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene rings.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its anxiolytic activity may be related to its ability to modulate neurotransmitter levels in the brain . The compound’s structural features allow it to interact with various biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione stands out due to its specific substitution pattern on the thiophene rings, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

115726-49-3

Molecular Formula

C22H26O3S2

Molecular Weight

402.6 g/mol

IUPAC Name

3,4-bis(4,5-diethyl-2-methylthiophen-3-yl)furan-2,5-dione

InChI

InChI=1S/C22H26O3S2/c1-7-13-15(9-3)26-11(5)17(13)19-20(22(24)25-21(19)23)18-12(6)27-16(10-4)14(18)8-2/h7-10H2,1-6H3

InChI Key

UZIFEYUQZYEXLG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C2=C(C(=O)OC2=O)C3=C(SC(=C3CC)CC)C)C)CC

Origin of Product

United States

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